molecular formula C10H9N3O3S B12929852 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-67-6

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole

Cat. No.: B12929852
CAS No.: 88251-67-6
M. Wt: 251.26 g/mol
InChI Key: VPJJTDYCSKHNCN-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole is a chemical compound of interest in organic chemistry and drug discovery research. It features an imidazole heterocycle linked via a sulfanyl bridge to a 4-methoxy-2-nitrophenyl group. This structure incorporates two key pharmacophores: the imidazole ring and the nitroaryl moiety. Imidazole derivatives are recognized as privileged structures in medicinal chemistry and are found in compounds with a broad spectrum of biological activities . Similarly, the 4-methoxyphenyl group is a known functional group in acylating agents used in the site-selective modification of peptides and proteins . The specific arrangement of these groups in this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules or for use in the development of hybrid compounds. Its applications may span across various research fields, including the development of novel therapeutic agents and as a building block in synthetic chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88251-67-6

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C10H9N3O3S/c1-16-7-2-3-9(8(6-7)13(14)15)17-10-11-4-5-12-10/h2-6H,1H3,(H,11,12)

InChI Key

VPJJTDYCSKHNCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=NC=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 2-((4-Methoxy-2-aminophenyl)thio)-1H-imidazole.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of imidazole compounds exhibit various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the nitrophenyl group enhances this activity by facilitating interactions with cellular targets .
  • Antimicrobial Properties : Compounds similar to 2-[(4-methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole have been evaluated for their antimicrobial efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects : Research has indicated that imidazole derivatives can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

The compound's unique structure also lends itself to applications in agriculture:

  • Pesticide Development : The ability of this compound to interact with specific biological pathways makes it a candidate for developing novel pesticides. Its effectiveness against pests while being less harmful to non-target organisms is an area of ongoing research .
  • Plant Growth Regulators : There is potential for using this compound as a plant growth regulator, enhancing crop yields and resilience against environmental stressors through modulation of plant hormonal pathways .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various imidazole derivatives, including the target compound, and tested their effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting that the compound could serve as a lead for further drug development targeting specific cancers .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of imidazole derivatives against resistant bacterial strains. The results showed that compounds containing the nitrophenyl moiety exhibited enhanced activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Imidazole vs. Benzimidazole

  • The target compound’s imidazole core offers a smaller, more flexible structure .
  • 2-(Methylthio)imidazole (): A simpler analog lacking aromatic substituents. Its lower MW (142.2 g/mol) improves solubility but reduces target specificity compared to the nitro/methoxy-substituted target .

Sulfur-Containing Functional Groups

Compound Sulfur Group Key Properties
Target Compound Sulfanyl (-S-) Facilitates disulfide formation; moderate reactivity
1-[(4-Nitrophenyl)sulfonyl] derivatives () Sulfonyl (-SO₂-) Highly electron-withdrawing; increases stability but reduces nucleophilic susceptibility
Sulconazole () Thioether (-S-) Similar to sulfanyl but with chlorophenyl; enhances antifungal activity

Note: Sulfonyl groups (e.g., ) confer greater metabolic stability but may hinder cellular uptake due to increased polarity.

Physicochemical Properties

Property Target Compound 2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole () 2-(Methylthio)imidazole ()
Molecular Weight ~307.3 g/mol (estimated) 407.4 g/mol 142.2 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~4.2 (highly lipophilic) ~1.3 (hydrophilic)
Solubility Moderate in DMSO/MeOH Low in polar solvents High in water

Insight : The target compound balances lipophilicity and solubility, making it suitable for oral administration compared to highly lipophilic diphenyl analogs.

Biological Activity

The compound 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in various therapeutic areas.

The compound is characterized by the following properties:

PropertyValue
CAS No. 88251-67-6
Molecular Formula C10H9N3O3S
Molecular Weight 251.26 g/mol
IUPAC Name 2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole
Canonical SMILES COC1=CC(=C(C=C1)SC2=NC=CN2)N+[O-]

Synthesis Methods

The synthesis of This compound typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative. This reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, using aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures .

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives have shown IC50 values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . The mechanism of action often involves the induction of apoptosis, which is crucial for their anticancer efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that affect cellular components, ultimately resulting in therapeutic effects .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing research into the antimicrobial potential of compounds containing imidazole rings. These compounds may disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related imidazole compounds:

  • Cytotoxicity Assays : A study evaluated various imidazole derivatives against human cancer cell lines using crystal violet assays. The results indicated that certain derivatives displayed potent antiproliferative activity, with some showing selectivity towards specific cancer types .
  • Apoptosis Induction : In vitro studies demonstrated that selected compounds could induce both early and late apoptosis in cancer cells, with increased concentrations correlating with higher percentages of apoptotic cells .
  • Antimicrobial Screening : Compounds structurally related to This compound were tested against a panel of bacteria, showing promising results in inhibiting growth at low concentrations .

Q & A

Q. What are the established synthetic routes for 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-mercaptoimidazole derivatives with halogenated nitroarenes (e.g., 4-methoxy-2-nitrobenzyl bromide) in polar aprotic solvents like DMF or THF. Catalytic bases such as K₂CO₃ or triethylamine are used to deprotonate the thiol group, facilitating substitution . Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 for thiol:halide), and reaction time (12–24 hours). Lower yields (<50%) are often attributed to side reactions, such as oxidation of the thiol group or competing nitro group reduction .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • FT-IR : Confirms the presence of sulfanyl (C–S stretch, ~600–700 cm⁻¹) and nitro groups (asymmetric stretch, ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm for nitroaryl) and imidazole protons (δ 6.8–7.5 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • HPLC-MS : Validates purity (>98%) and molecular weight ([M+H]⁺ at m/z 306.3 for C₁₀H₈N₃O₃S) .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects (e.g., antiperiplanar alignment of nitro and sulfanyl groups) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity?

Divergent biological results (e.g., antifungal vs. antibacterial efficacy) may arise from polymorphism or solvate formation. Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS can identify:

  • Hydrogen-bonding networks : N–H···N interactions in imidazole rings influence solubility and membrane permeability .
  • Torsional angles : Dihedral angles >170° between the imidazole and aryl rings suggest planar conformations, enhancing π-π stacking with biological targets .
  • Thermal ellipsoids : High displacement parameters (Ueq > 0.05 Ų) may indicate dynamic disorder, affecting in vitro activity .

Q. What computational strategies are effective for predicting electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Frontier molecular orbitals : A small HOMO-LUMO gap (~3.5 eV) indicates high reactivity, consistent with electrophilic aromatic substitution at the nitro group .
  • Electrostatic potential maps : Negative potential regions near the nitro group correlate with hydrogen-bond acceptor sites, guiding SAR studies .
  • Molecular docking : AutoDock Vina simulations reveal binding affinities to fungal CYP51 (ΔG ~ −8.2 kcal/mol), supporting experimental MIC values of 4–8 µg/mL .

Q. How should researchers address contradictions in biological assay data across studies?

Methodological variability (e.g., broth microdilution vs. agar diffusion) can lead to conflicting MIC values. Standardize protocols using:

  • CLSI guidelines : For antifungal assays, RPMI-1640 medium at pH 7.0 and 35°C incubation .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across strains (e.g., Candida albicans vs. Aspergillus fumigatus) .
  • Metabolomic profiling : LC-HRMS identifies degradation products (e.g., nitro-reduction to amines) that may reduce efficacy in prolonged assays .

Methodological Notes

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent thiol oxidation .
  • Crystallography : Employ SADABS for absorption correction in SHELX workflows .
  • Bioassays : Include positive controls (e.g., fluconazole) and measure cytotoxicity (IC₅₀) in HEK-293 cells to rule off-target effects .

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